molecular formula C7H7O6P B14248546 4-Formyl-3-hydroxyphenyl dihydrogen phosphate CAS No. 189348-30-9

4-Formyl-3-hydroxyphenyl dihydrogen phosphate

Cat. No.: B14248546
CAS No.: 189348-30-9
M. Wt: 218.10 g/mol
InChI Key: OTWAIKAXZGWIOE-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxyphenyl dihydrogen phosphate is an organic compound with the molecular formula C7H7O6P It is characterized by the presence of a formyl group, a hydroxyl group, and a dihydrogen phosphate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate typically involves the phosphorylation of 4-formyl-3-hydroxyphenol. This can be achieved through the reaction of 4-formyl-3-hydroxyphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dihydrogen phosphate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-Carboxy-3-hydroxyphenyl dihydrogen phosphate.

    Reduction: 4-Hydroxymethyl-3-hydroxyphenyl dihydrogen phosphate.

    Substitution: Various substituted phenyl dihydrogen phosphates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-hydroxyphenyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme kinetics and as a substrate for phosphatase enzymes.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of phosphatase enzymes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 4-Formyl-3-hydroxyphenyl phosphate
  • 4-Formyl-3-hydroxyphenyl monohydrogen phosphate
  • 4-Formyl-3-hydroxyphenyl triphosphate

Comparison: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate is unique due to its specific substitution pattern and the presence of both formyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dihydrogen phosphate group provides enhanced solubility in aqueous media and increased binding affinity to phosphate-recognizing enzymes.

Properties

CAS No.

189348-30-9

Molecular Formula

C7H7O6P

Molecular Weight

218.10 g/mol

IUPAC Name

(4-formyl-3-hydroxyphenyl) dihydrogen phosphate

InChI

InChI=1S/C7H7O6P/c8-4-5-1-2-6(3-7(5)9)13-14(10,11)12/h1-4,9H,(H2,10,11,12)

InChI Key

OTWAIKAXZGWIOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OP(=O)(O)O)O)C=O

Origin of Product

United States

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